Product packaging for Oct-2-ynal(Cat. No.:CAS No. 1846-68-0)

Oct-2-ynal

Cat. No.: B160346
CAS No.: 1846-68-0
M. Wt: 124.18 g/mol
InChI Key: DUUGWLGPIZCNLM-UHFFFAOYSA-N
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Description

Oct-2-ynal (CAS 1846-68-0) is a chemical compound with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. It is characterized by a terminal aldehyde group and a carbon-carbon triple bond, making it a versatile intermediate in organic synthesis. Its structure, defined by the canonical SMILES notation CCCCCC#CC=O, provides two distinct reactive sites for chemical transformations. Researchers utilize this compound as a key building block in various synthetic routes, including enantioselective syntheses of complex molecules like argentilactone, as cited in the literature . Its properties are well-documented: the compound has a density of 0.879 g/cm³, a boiling point of 183.6°C at 760 mmHg, and a flash point of 68.3°C . As an alkyne-functionalized analog of saturated aldehydes like octanal, which is known to have biological activity as a pheromone component in some species, this compound offers a reactive handle for further derivatization that its saturated counterparts lack . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available safety data sheets (MSDS) for proper handling and hazard information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B160346 Oct-2-ynal CAS No. 1846-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oct-2-ynal
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InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGWLGPIZCNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171593
Record name Oct-2-ynal
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1846-68-0
Record name 2-Octynal
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Record name Oct-2-ynal
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Record name Oct-2-ynal
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Synthetic Methodologies for Oct 2 Ynal and Its Derivatives

Established Synthetic Routes to Oct-2-ynal

Several methods exist for the preparation of this compound, leveraging different starting materials and reaction types.

Hydroformylation is a process that involves the addition of carbon monoxide and hydrogen (syngas) to an alkene, typically catalyzed by transition metals like rhodium or cobalt, to produce aldehydes. rsc.org While hydroformylation is commonly applied to alkenes to yield saturated aldehydes, variations of this reaction or related processes starting from alkyne precursors can potentially lead to alkynals like this compound. One mentioned method for synthesizing this compound is the hydroformylation of 1-octyne (B150090). ontosight.ai This approach would involve the addition of a formyl group and a hydrogen atom across the triple bond or potentially an isomerization followed by hydroformylation. Rhodium-based catalysts, often with phosphorus ligands, are known for their effectiveness and regioselectivity in hydroformylation, favoring the formation of linear aldehydes from terminal alkenes. rsc.orgacs.org The application of such catalytic systems to 1-octyne could, depending on the specific conditions and catalyst, lead to this compound.

Beyond hydroformylation and direct oxidation of an alcohol, this compound can potentially be synthesized through strategies involving alternative precursors and reaction sequences. While specific detailed procedures for this compound from a broad range of alternative precursors were not extensively detailed in the search results, general methods for synthesizing alkynals or related compounds from different starting materials exist. For instance, methods involving the coupling of terminal alkynes with other functionalized molecules, or the manipulation of carbon chains to introduce both the alkyne and aldehyde functionalities, could be envisioned. Sonogashira coupling, which involves coupling terminal alkynes with aryl or vinyl halides, is a versatile method for forming C-C bonds adjacent to an alkyne and could potentially be incorporated into a synthetic route to this compound or its precursors. smolecule.comspbu.ru Grignard reactions involving alkynes followed by reaction with a carbonyl compound are also known methods for constructing carbon skeletons that could be adapted. smolecule.com Furthermore, the synthesis of compounds containing both alkyne and aldehyde functionalities can sometimes involve multi-step sequences from simpler building blocks.

Oxidation-Mediated Syntheses

Synthesis of Advanced this compound Derivatives

This compound's bifunctional nature, possessing both an alkyne and an aldehyde group, allows for a wide range of derivatization reactions.

The alkyne functional group in this compound is a versatile site for various chemical transformations, including additions, couplings, and cycloadditions. Transition-metal-catalyzed functionalization of alkynes with organoboron reagents, for example, provides access to stereochemically defined substituted alkenes. acs.org Hydroalkylation of alkynes, involving the coupling of alkyl electrophiles with alkynes, is another strategy for functionalizing the triple bond. nih.gov Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, is a highly efficient and widely used method for joining alkynes with azides, which could be applied to this compound to create complex conjugates. smolecule.com Nucleophilic additions to activated alkynes, such as those adjacent to electron-withdrawing groups, can also lead to functionalized products. rsc.org

The aldehyde group in this compound is highly reactive and can undergo numerous transformations, including nucleophilic additions, reductions, oxidations, and condensation reactions. The derivatization of aldehydes is a fundamental aspect of organic synthesis, enabling the formation of various functional groups such as alcohols, carboxylic acids, imines, enamines, acetals, and more. nih.govmdpi.comnih.gov For example, reaction with thiols can lead to thioesters or sulfenyl-substituted aldehydes. nih.gov Aldehydes can also serve as electrophiles in reactions with organometallic reagents or other nucleophiles, allowing for carbon chain elongation and the creation of new stereocenters. beilstein-journals.orgd-nb.info Multicomponent reactions involving aldehydes, alkynes (like the one in this compound), and other reactants can lead to the formation of complex heterocyclic structures. rsc.org

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single pot to form complex molecules, offering advantages in terms of efficiency and atom economy nih.govmdpi.com. This compound has been demonstrated to participate in such reactions, serving as a versatile building block for the construction of diverse molecular scaffolds.

One example involves a copper-catalyzed three-component coupling reaction where this compound (referred to as an yne-aldehyde) reacts with a terminal alkyne and a diazoester to produce functionalized (E)-enediynes. This reaction, catalyzed by an N,N-CuI-MCM-41 complex, has shown to be effective with aliphatic yne-aldehydes like this compound, yielding the desired products in good yields. researchgate.net For instance, this compound effectively participated in a three-component coupling with (triisopropylsilyl)acetylene (B1226034) and ethyl 2-diazoacetate, resulting in the corresponding (E)-enediyne in 61% yield. researchgate.net

Another application of this compound in MCRs is in the synthesis of pyridine (B92270) derivatives. A mild, metal-free MCR involving ynals (including this compound), isocyanides, and amines or alcohols has been reported for the synthesis of substituted pyridines. rsc.org This reaction proceeds efficiently with this compound as the ynal component. rsc.org

This compound has also been utilized in the synthesis of pyrrolopyrazinones through a reaction involving bisacetoxyglycine anhydride (B1165640) and cesium carbonate. nih.gov This reaction, while not explicitly termed a multi-component reaction in the source, involves the combination of multiple reactants to form a more complex heterocyclic system. nih.gov

Retrosynthetic Analysis in this compound-Based Target Molecules

Retrosynthetic analysis is a strategic approach in organic synthesis that involves working backward from a target molecule to identify simpler, readily available starting materials numberanalytics.comlibretexts.org. This process involves hypothetical disconnections of bonds and functional group interconversions (FGIs) to simplify the molecular structure scribd.come3s-conferences.org. This compound, with its distinct alkyne and aldehyde functionalities, can be a key intermediate or a target molecule in retrosynthetic planning.

When considering a complex molecule containing an this compound motif, a retrosynthetic analysis might identify disconnects that lead back to this compound as a precursor. For example, a target molecule containing a conjugated system incorporating the alkyne and aldehyde could be disconnected at the bonds adjacent to these functional groups. scribd.com

Alternatively, this compound itself could be the target molecule in a retrosynthetic analysis. Its structure suggests potential precursors such as a terminal alkyne and a fragment that forms the aldehyde. Possible retrosynthetic steps for this compound could include:

Disconnection of the C1-C2 bond: This would lead to a C7 alkyne fragment and a C1 aldehyde equivalent. The C7 alkyne could be derived from simpler alkynes, and the aldehyde carbon could originate from a formyl equivalent.

Functional Group Interconversion (FGI): The aldehyde group could be envisioned as being derived from a primary alcohol or other functional groups through oxidation. The alkyne could be introduced through various alkyne-forming reactions.

In the synthesis of linoleic acid stereoisomers, [1-2H]this compound was identified as a key intermediate, which was synthesized from simpler precursors. rsc.orgrsc.org This highlights how this compound can be a convergence point in a synthetic route planned via retrosynthetic analysis. The retrosynthetic approach would involve breaking down the complex linoleic acid structure into smaller, manageable units, one of which is the modified this compound. rsc.orgrsc.org

The choice of disconnection and FGI in a retrosynthetic analysis involving this compound depends on the specific target molecule and the available synthetic methodologies. The presence of the alkyne and aldehyde functionalities offers multiple strategic points for disconnection and transformation. scribd.com

Mechanistic Investigations of Oct 2 Ynal Reactivity

Mechanistic Pathways of Oct-2-ynal Reactions

The dual nature of this compound allows it to participate in a variety of reaction types, including nucleophilic additions at the aldehyde carbon and electrophilic or radical processes at the alkyne carbons.

Nucleophilic Addition to the Aldehyde Group

Aldehydes are well-known for undergoing nucleophilic addition reactions due to the polarity of the carbonyl group, where the carbon atom carries a partial positive charge and is susceptible to attack by nucleophiles libretexts.orgsavemyexams.com. In the case of this compound, nucleophilic attack occurs at the carbonyl carbon, leading to the formation of a tetrahedral intermediate libretexts.orgsavemyexams.com. This intermediate is typically an alkoxide, which can then be protonated to yield an alcohol libretexts.org. The mechanism generally involves the nucleophile forming a new bond with the carbonyl carbon, followed by the rehybridization of the carbon from sp² to sp³ libretexts.org. Unlike nucleophilic substitution, aldehydes lack a leaving group, so the pi electrons are pushed onto the oxygen atom libretexts.org. Neutral nucleophiles can also participate, leading to the removal of the carbonyl oxygen as water and the formation of a C=Nu bond libretexts.orgsavemyexams.com.

Electrophilic and Radical Reactions of the Alkyne Moiety

Alkynes, with their electron-rich pi system, can undergo electrophilic addition reactions, similar to alkenes chemistrysteps.comlibretexts.orglibretexts.org. However, the reactivity of alkynes towards electrophiles can be different due to the nature of the intermediates formed. Electrophilic addition to alkynes typically involves the formation of a vinyl carbocation intermediate chemistrysteps.comlibretexts.orglibretexts.org. These vinyl carbocations are generally less stable than alkyl carbocations, which can influence the reaction rate and mechanism chemistrysteps.comlibretexts.orglibretexts.org. Despite this, electrophilic additions to alkynes, such as the addition of hydrogen halides (HX) or halogens (X₂), are synthetically useful transformations libretexts.orglibretexts.org. The addition of HX to alkynes often follows Markovnikov's rule, with the electrophile adding to the less substituted carbon and the carbocation forming on the more substituted carbon chemistrysteps.comlibretexts.orglibretexts.org. Halogenation of alkynes can occur once or twice depending on the equivalents of halogen used, leading to dihaloalkenes or tetrahaloalkanes, respectively libretexts.org. The mechanism for halogen addition involves the formation of a cyclic halonium ion intermediate, similar to alkene halogenation, followed by nucleophilic attack by the halide ion libretexts.org.

Radical reactions involving the alkyne moiety of this compound are also possible. While electrophilic additions are common, alkynes can also participate in radical-mediated processes libretexts.orgnih.gov. For instance, the addition of HBr to alkynes in the presence of peroxides proceeds via a free radical mechanism, resulting in anti-Markovnikov addition libretexts.orglibretexts.org. This involves the addition of a bromine radical to the alkyne, forming a vinyl radical intermediate libretexts.org. Radical alkynylation reactions, which involve the transfer of an alkyne group via a radical pathway, have also been explored nih.gov.

Cycloaddition Reactions (e.g., "Click Chemistry" applications)

The alkyne functional group in this compound makes it a potential participant in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient reaction that forms 1,2,3-triazoles from azides and terminal alkynes nih.govorganic-chemistry.org. While this compound is an internal alkyne (the triple bond is not at the end of the carbon chain), modified click chemistry approaches or related cycloaddition reactions involving internal alkynes could potentially be relevant. The standard CuAAC mechanism involves the copper catalyst activating the alkyne, followed by reaction with the azide (B81097) nih.gov. This reaction is known for its regioselectivity, typically yielding 1,4-disubstituted triazoles with terminal alkynes nih.govorganic-chemistry.org. Strain-promoted azide-alkyne cycloaddition (SPAAC) is another click chemistry approach that does not require a metal catalyst and utilizes strained-ring alkynes acs.orgnih.gov. The broad concept of cycloaddition encompasses various reactions that form cyclic products from the combination of two or more unsaturated molecules wikipedia.orgresearchgate.net.

Rearrangement Reactions and Isomerizations

Molecules can undergo rearrangement or isomerization reactions, where the atoms reorganize to form a structural or stereoisomer solubilityofthings.comuv.es. These reactions can involve the migration of atoms or groups within the molecule solubilityofthings.comrsc.org. While general mechanisms for rearrangements often involve carbocation or radical intermediates and 1,2- or 1,3-shifts solubilityofthings.comrsc.orgmasterorganicchemistry.com, the specific rearrangement pathways for this compound would depend on the reaction conditions and the presence of catalysts. For example, α-ketol rearrangements involve the isomerization of α-hydroxyaldehydes or ketones via a 1,2-shift, often catalyzed by acid or base beilstein-journals.org. Although this compound is an alkynal, not an α-hydroxyaldehyde, it's conceivable that under certain conditions, rearrangements involving the alkyne or aldehyde functionalities could occur, potentially via tautomerization or other isomerization pathways. Metal catalysts can also induce isomerization processes in organic molecules mdpi.comnih.gov.

Role of Catalysis in this compound Mechanistic Studies

Catalysis plays a crucial role in facilitating and controlling the reactivity of organic compounds like this compound, enabling specific transformations and influencing reaction mechanisms.

Transition Metal-Catalyzed Transformations (e.g., Copper, Palladium, Gold catalysis)

Transition metal catalysts are widely used in organic chemistry to activate functional groups and promote various reactions, including those involving alkynes and carbonyl compounds acs.orgrsc.org. Copper, palladium, and gold catalysts are particularly relevant for transformations involving alkynes and aldehydes.

Copper Catalysis: Copper catalysts are extensively used in alkyne chemistry, notably in the CuAAC click reaction nih.govorganic-chemistry.org. Copper catalysis can also be involved in other reactions of alkynes, such as oxidative couplings and hydroboration nih.govbeilstein-journals.orgresearchgate.netacs.org. Mechanistic studies in copper catalysis often highlight the formation of copper-acetylide intermediates when terminal alkynes are involved beilstein-journals.org. While this compound is an internal alkyne, copper catalysts could potentially activate the triple bond for various additions or coupling reactions. Copper catalysis can proceed through different mechanisms, including those involving radical intermediates or the formation of organocopper species nih.govmdpi.com.

Palladium Catalysis: Palladium catalysts are central to numerous C-C bond forming reactions involving alkynes and other functional groups, such as cross-coupling reactions (e.g., Sonogashira coupling, although this typically involves terminal alkynes) and carbocyclization reactions libretexts.orgrsc.orgnih.govnih.govnobelprize.org. Palladium-catalyzed reactions often proceed via catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps libretexts.orgrsc.orgnobelprize.org. Palladium can activate alkynes through π-coordination, facilitating nucleophilic attack or insertion reactions nih.gov. Studies on palladium-catalyzed carbocyclization of alkynyl ketones, for example, have explored mechanisms involving π-philic activation of the alkyne or coordination to the carbonyl group nih.gov.

Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate alkynes towards nucleophilic attack and promote cyclization and rearrangement reactions mdpi.combeilstein-journals.orgmdpi.comnih.govresearchgate.net. Gold catalysts are considered "carbophilic" and tend to coordinate to the alkyne triple bond, increasing its electrophilicity mdpi.combeilstein-journals.orgmdpi.com. Mechanistic studies in gold catalysis often propose intermediates such as gold-vinyl species or carbocations mdpi.commdpi.com. Gold catalysis can facilitate a range of transformations of π-systems, including hydrofunctionalization and cycloaddition reactions mdpi.combeilstein-journals.orgmdpi.comresearchgate.net. Rearrangement reactions, such as 1,3-acyloxy migration or cycloisomerization, can also be catalyzed by gold complexes nih.gov.

The specific mechanistic details of transition metal-catalyzed reactions of this compound would depend on the reaction conditions, the catalyst system employed, and the coreactants involved. Research in this area aims to elucidate the intermediates and transition states to understand and control the selectivity and efficiency of these transformations.

Organocatalytic Activation of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often providing environmentally benign alternatives to metal catalysis mdpi.commdpi.comresearchgate.net. The activation of carbonyl compounds, including aldehydes like this compound, by organocatalysts commonly involves the formation of transient, highly reactive intermediates such as iminium ions or enamines mdpi.comacs.orgmdpi.com.

In the context of organocatalytic reactions, secondary amines are frequently employed catalysts that react with aldehydes to form enamines mdpi.comacs.org. This enamine formation activates the α-carbon of the aldehyde, rendering it nucleophilic and capable of reacting with electrophiles acs.org. Alternatively, under acidic conditions, aldehydes can form iminium ions, which are electrophilic and react with nucleophiles mdpi.comacs.org. The specific mode of activation for this compound under organocatalytic conditions would depend on the catalyst structure and reaction environment, influencing which functional group (aldehyde or alkyne) and which carbon atoms are primarily involved in the catalytic cycle. While general principles of organocatalytic aldehyde activation are well-established mdpi.comacs.orgmdpi.com, specific detailed studies focusing solely on the organocatalytic activation of this compound were not prominently found in the search results. However, the reactivity of α,β-unsaturated aldehydes via iminium or enamine formation is a common theme in organocatalysis mdpi.commdpi.comrsc.org, suggesting similar pathways could be relevant for this compound, although it possesses an alkyne instead of an alkene.

Intermediates and Transition States in this compound Reactivity

Understanding the intermediates and transition states is crucial for comprehending reaction mechanisms and predicting outcomes mdpi.commdpi.comlibretexts.orgresearchgate.net. Reactive intermediates are transient species formed during a reaction that are typically short-lived but play a critical role in the transformation uni-giessen.denih.gov. Transition states, in contrast, are high-energy configurations along the reaction pathway representing the point of maximum energy between reactants, intermediates, or products mdpi.comlibretexts.orgresearchgate.net.

Characterization of reactive intermediates provides direct evidence for proposed reaction mechanisms researchgate.netnih.gov. Techniques such as NMR spectroscopy, particularly diffusion-ordered NMR spectroscopy (DOSY), and mass spectrometry can be used to identify and study these transient species in solution nih.gov. Isolation and structural characterization, sometimes through techniques like X-ray crystallography if the intermediate is sufficiently stable, offer further confirmation researchgate.net.

Computational studies can map the potential energy surface of a reaction, identifying transition states and calculating activation energies for each step researchgate.netnih.govpku.edu.cnacs.org. The step with the highest activation energy is generally considered the RDS libretexts.org. For organocatalytic reactions of aldehydes, common rate-determining steps can involve the formation of the activated intermediate (enamine or iminium ion), the nucleophilic attack on the activated species, or subsequent steps like proton transfer or cyclization mdpi.comrsc.orgnih.gov.

While general principles for elucidating RDS in organocatalysis are discussed in the literature mdpi.comnih.govacs.org, specific investigations pinpointing the RDS in organocatalytic reactions involving this compound were not found. However, computational studies on related systems demonstrate the utility of DFT in identifying RDS and understanding the energy profile of the reaction nih.govpku.edu.cnacs.org. For instance, in some organocatalytic reactions, C-C bond formation has been calculated to be the rate-determining step nih.gov. The specific RDS for this compound reactivity would depend on the specific reaction and catalyst employed.

Table 1: Potential Reactive Intermediates in Organocatalytic Aldehyde Reactions

Intermediate TypeFormation from Aldehyde and Amine CatalystReactivity
EnamineReaction of aldehyde with secondary amineNucleophilic at the α-carbon
Iminium IonReaction of aldehyde with primary or secondary amine under acidic conditionsElectrophilic at the carbon double-bonded to nitrogen

Table 2: Computational Methods for Mechanistic Studies

MethodApplication to Reaction Mechanism Elucidation
Density Functional Theory (DFT)Calculating energies of intermediates and transition states, identifying RDS nih.govpku.edu.cnacs.org
Intrinsic Reaction Coordinate (IRC)Mapping the reaction pathway between stationary points researchgate.net

Advanced Applications of Oct 2 Ynal in Organic Synthesis

Oct-2-ynal as a Versatile Synthetic Building Block

This compound's distinct functional groups, the alkyne and the aldehyde, provide multiple reactive sites, making it a valuable intermediate in various synthetic transformations. smolecule.com

Construction of Carbon-Carbon Bonds

The presence of the aldehyde group in this compound allows it to participate in numerous reactions that form carbon-carbon bonds, such as aldol (B89426) reactions, Knoevenagel condensations, and Michael additions, often catalyzed by enzymes or transition metals. researchgate.netcdnsciencepub.com The alkyne moiety can also undergo coupling reactions, like the Sonogashira coupling, to form new carbon-carbon bonds. smolecule.com The reactivity of alkynes in carbon-carbon bond formation is a fundamental aspect of organic synthesis, enabling the construction of complex molecular architectures. cdnsciencepub.com

Heterocycle Synthesis

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The combination of the aldehyde and alkyne functionalities allows for diverse cyclization reactions. While specific examples detailing this compound's direct role in heterocycle synthesis were not extensively found in the search results, related alkyne-containing compounds and aldehydes are widely utilized in such transformations. For instance, the synthesis of nitrogen heterocycles has been achieved through rhodium(I)-catalyzed intermolecular cycloadditions of vinyl aziridines and alkynes, demonstrating the potential of alkyne-containing substrates in constructing cyclic systems. organic-chemistry.org Palladium-catalyzed cyclizations are also known for synthesizing various heterocycles from suitably functionalized alkynes. mdpi.com The aldehyde group can participate in reactions leading to oxygen or nitrogen-containing rings. The incorporation of both functionalities in this compound suggests its potential in complex heterocyclization pathways.

Functional Group Interconversions Involving this compound

This compound can undergo various functional group interconversions (FGIs) due to its aldehyde and alkyne groups. vanderbilt.eduslideshare.netscribd.com The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. slideshare.netimperial.ac.uk The alkyne can be hydrogenated to an alkene or alkane, or it can participate in reactions like hydroboration, leading to the formation of vinyl boranes which can be further transformed into other functional groups like aldehydes or ketones. imperial.ac.uk These interconversions allow for the manipulation of the this compound structure to introduce different functionalities or alter its reactivity for subsequent synthetic steps.

Total Synthesis Efforts Featuring this compound Fragments

While direct examples of this compound being used as a key fragment in the total synthesis of complex natural products were not prominently featured in the search results, its structural features make it a plausible intermediate for introducing an eight-carbon chain with both terminal aldehyde and internal alkyne functionalities. Total synthesis often involves the strategic coupling of smaller, functionalized fragments to build larger molecules. researchgate.netnih.gov The alkyne and aldehyde groups in this compound offer valuable handles for carbon-carbon bond formation and further functionalization, which are crucial steps in total synthesis. For example, the total synthesis of molecules often involves the construction of complex cyclic or polycyclic skeletons, where intermediates with multiple reactive sites, like this compound, could be employed. researchgate.netnih.gov

Development of New Synthetic Methodologies Utilizing this compound

The unique combination of functional groups in this compound can inspire the development of novel synthetic methodologies. Its reactivity in various transformations, particularly in the presence of catalysts, can be explored to achieve new reaction pathways and improve existing ones. nih.gov The development of new synthetic methods often focuses on achieving higher efficiency, selectivity, and sustainability. cdnsciencepub.comdiva-portal.org

Catalyst Development for this compound Transformations

The transformations involving this compound can be significantly influenced by the choice of catalyst. Development of specific catalysts tailored for this compound could lead to enhanced reaction rates, improved yields, and higher selectivity for desired products. For instance, research in catalyst development for carbon-carbon bond formation and heterocycle synthesis often explores various metal complexes and organocatalysts. diva-portal.orgmdpi.comchinesechemsoc.orgresearchgate.net Given the alkyne and aldehyde functionalities, catalysts for Sonogashira couplings, aldol reactions, or cyclization reactions could be optimized for this compound as a substrate. cdnsciencepub.commdpi.commdpi.com The development of new catalytic systems can unlock unprecedented reactivity and enable the synthesis of molecules that are otherwise difficult to access. nih.gov

Green Chemistry Approaches in this compound Synthesis

The synthesis of organic compounds increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance sustainability. These principles advocate for methods that reduce or eliminate the use and generation of hazardous substances, improve atom economy, and utilize energy-efficient processes, often employing catalysts and alternative reaction media. Applying these principles to the synthesis of valuable intermediates like this compound (PubChem CID: 74610) is an active area of interest, although detailed research specifically focused on optimized green routes for this compound synthesis remains an evolving field.

Traditional methods for synthesizing α,β-acetylenic aldehydes, including this compound, often involve multi-step sequences that may utilize harsh reagents, toxic solvents, or generate significant waste. Green chemistry seeks to address these limitations through alternative strategies such as biocatalysis, solvent-free reactions, and the use of more benign reagents.

One promising avenue for green synthesis is the implementation of solvent-free reaction conditions. Eliminating or reducing the use of organic solvents aligns with green chemistry principles by minimizing volatile organic compound emissions and reducing waste generation. While specific comprehensive studies on solvent-free synthesis of this compound were not extensively found, research into the synthesis of related acetylenic derivatives has explored solvent-free steps. For instance, the formation of acetylenic phenylhydrazone derivatives, including one derived from this compound, has been reported under solvent-free conditions by heating the alkyne derivative with phenylhydrazine. metu.edu.tr This suggests the potential for developing solvent-free or reduced-solvent routes for the formation of the aldehyde functionality in this compound synthesis.

Biocatalysis, utilizing enzymes or whole-cell systems, represents another significant green chemistry approach. Enzymes often operate under mild conditions (near neutral pH, ambient temperature and pressure) and exhibit high selectivity, reducing the need for protecting groups and minimizing by-products. mdpi.comrsc.orgresearchgate.netox.ac.uk While direct biocatalytic synthesis routes specifically for this compound were not prominently detailed in the literature surveyed, studies have shown that this compound can serve as a substrate for biocatalytic transformations, such as reduction by ene/yne-reductases. researchgate.net Additionally, fermenting bakers' yeast has been shown to convert this compound into its corresponding alcohol. These examples, although focusing on the reaction of this compound, highlight the potential for enzymes to interact with this compound and suggest that biocatalytic pathways for its formation from suitable precursors could be explored in line with green chemistry objectives.

The application of other green chemistry techniques, such as mechanochemistry or microwave-assisted synthesis under solvent-free or reduced-solvent conditions, also holds potential for this compound synthesis. These methods can offer advantages such as reduced reaction times, increased energy efficiency, and improved yields in various organic transformations. organic-chemistry.orgnih.govnih.govacs.orgresearchgate.netmdpi.combeilstein-journals.org However, specific research demonstrating the application of these techniques for the direct synthesis of this compound was not a primary focus of the reviewed literature.

Current research in green chemistry applied to alkyne chemistry and aldehyde synthesis provides a foundation for developing more sustainable routes to this compound. Future work may focus on identifying specific biocatalysts capable of catalyzing key bond formations or functional group transformations leading to this compound, optimizing solvent-free or alternative reaction media conditions, and exploring the synergy between different green chemistry techniques to achieve efficient and environmentally benign synthesis.

Potential Green Chemistry Approaches Relevant to this compound Synthesis

Green Chemistry ApproachRelevance to this compound Synthesis (Based on Literature)Potential AdvantagesDetailed Findings for this compound Synthesis
Solvent-Free/Reduced SolventA solvent-free step reported in the synthesis of an this compound derivative. metu.edu.tr General principle applicable to synthesis.Reduced waste, lower environmental impact, potentially simpler work-up.Limited specific data on optimized solvent-free synthesis of this compound itself.
BiocatalysisThis compound shown to be a substrate for enzymatic reactions. researchgate.net General biocatalysis principles are highly relevant. mdpi.comrsc.orgresearchgate.netox.ac.ukMild conditions, high selectivity, reduced by-products, renewable catalysts.No specific biocatalytic synthesis route for this compound was detailed in the search results.
MechanochemistryGeneral technique for solvent-free/reduced-solvent synthesis. nih.govacs.orgresearchgate.netmdpi.combeilstein-journals.orgReduced solvent, increased reaction rates, access to different reaction pathways.No specific application to this compound synthesis found.
Microwave AssistanceGeneral technique for energy-efficient synthesis. organic-chemistry.orgnih.govReduced reaction times, increased energy efficiency.No specific application to this compound synthesis found.
Use of Plant ExtractsUsed for green synthesis of nanoparticles (not this compound). rsc.orgnih.govnih.govmdpi.comscielo.org.mxRenewable resources, potentially benign reagents.Not directly applicable to the synthesis of this compound as per the reviewed literature.

Computational and Theoretical Studies on Oct 2 Ynal

Quantum Chemical Calculations for Oct-2-ynal Reactivity

Quantum chemical calculations are powerful tools used to investigate the electronic structure and reactivity of molecules. By applying the principles of quantum mechanics, these methods can predict various molecular properties and shed light on how molecules behave in chemical reactions. The reactivity of a molecule is often related to its electronic structure, particularly the distribution of electrons in its frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net A smaller energy gap between the HOMO and LUMO can indicate higher chemical reactivity. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of atoms, molecules, and condensed phases. scienceopen.com DFT calculations are routinely employed to compute the potential energy surface (PES) for systems containing hundreds of atoms. scienceopen.com In the context of reactivity, DFT can be used to model transition states and predict regioselectivity in chemical reactions. By analyzing orbital interactions, such as HOMO-LUMO gaps, DFT can provide insights into the favorability and outcome of a reaction. DFT methods, particularly hybrid functionals like B3LYP, are often used in conjunction with various basis sets to optimize molecular geometries, calculate vibrational frequencies, and determine dissociation energies. acs.org Studies on other unsaturated aldehydes and related compounds have successfully utilized DFT to investigate reaction mechanisms, energy barriers, and the properties of intermediates. mdpi.comresearchgate.net

Ab Initio Methods and Semiempirical Calculations

Ab initio methods are a class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without including empirical parameters. These methods aim to solve the electronic Schrödinger equation. The accuracy of ab initio predictions depends on the chosen level of theory and the size of the basis set used to describe the atomic orbitals. nih.gov While computationally more expensive than empirical or semiempirical methods, ab initio calculations can provide highly accurate results for molecular properties and reaction pathways. nih.govaanda.org Studies on various organic molecules have utilized ab initio methods to determine structural parameters, vibrational frequencies, and reaction energies. aip.orgresearchgate.netacs.org

Semiempirical methods, on the other hand, combine elements of ab initio theory with empirical data to simplify calculations and reduce computational cost. wiley-vch.de These methods use parameters derived from experimental data to approximate certain integrals and interactions within the molecule. wiley-vch.de While generally less accurate than high-level ab initio methods, semiempirical calculations can be useful for studying larger molecular systems or for initial explorations of potential energy surfaces. mdpi.comosti.gov They have been applied in various chemical studies, including the estimation of thermodynamic parameters and the calculation of reaction rate coefficients. wiley-vch.deosti.gov

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational methods are invaluable for predicting reaction mechanisms and mapping the energy landscape of chemical transformations. This involves identifying possible reaction pathways, locating transition states, and determining the relative energies of reactants, products, and intermediates. libretexts.org Understanding the energy landscape provides crucial information about the feasibility and kinetics of a reaction. researchgate.netresearchgate.net

Transition State Analysis and Activation Energy Determination

Transition state analysis is a key aspect of computational reaction mechanism studies. A transition state is a high-energy, short-lived molecular arrangement that represents the peak of the energy barrier between reactants and products. fsu.edu Identifying and characterizing transition states allows for the determination of activation energies, which are the minimum energy required for a reaction to occur. fsu.edu Computational methods, such as DFT and ab initio calculations, can be used to locate transition state structures and calculate their energies. mdpi.commasterorganicchemistry.commit.edu The activation energy is a critical parameter that influences the reaction rate; a lower activation energy generally corresponds to a faster reaction. fsu.edulibretexts.org The accuracy of calculated activation energies can vary depending on the computational method and basis set employed, with typical uncertainties around 4 kJ/mol. mdpi.com

Conformational Analysis of this compound and Intermediates

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. libretexts.org Different conformers of a molecule can have different energies and may play distinct roles in chemical reactions. libretexts.orgnih.gov Computational methods are widely used to explore the conformational space of molecules and determine the relative stabilities of different conformers. libretexts.orgbiomedres.us This involves calculating the energies of various conformations and identifying the lowest-energy (most stable) arrangements. libretexts.org Conformational analysis is also important for understanding the structures and reactivities of reaction intermediates. copernicus.orgresearchgate.net By mapping the energy landscape associated with conformational changes, computational studies can provide insights into the dynamic behavior of molecules during a reaction. researchgate.netescholarship.org

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra and the identification of chemical compounds. aanda.orgresearchgate.net Computational methods can calculate parameters such as rotational constants, vibrational frequencies, and NMR chemical shifts. aanda.orgaip.orgaip.org

For example, theoretical calculations can predict rotational constants, which are related to the molecule's moments of inertia and provide information about its geometry. aanda.orgaanda.org These predicted rotational constants can be compared with experimental data from microwave spectroscopy to confirm the structure of a molecule or identify different conformers. aanda.orgaip.org

Vibrational frequencies, which correspond to the different modes of vibration within a molecule, can be calculated using computational methods. acs.org These predicted frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to help assign observed spectral bands to specific molecular vibrations. aip.orgresearchgate.net

Theoretical calculations can also predict NMR chemical shifts, which are sensitive to the electronic environment of atomic nuclei in a molecule. aip.org Comparing predicted NMR shifts with experimental NMR spectra can assist in the structural elucidation of organic compounds. aip.org The accuracy of predicted spectroscopic parameters depends on the level of theory and basis set used in the calculations. researchgate.netaip.org

Computational Design of Novel this compound Transformations

Computational chemistry techniques, such as Density Functional Theory (DFT), are valuable tools for investigating the reaction mechanisms and predicting the outcomes of transformations involving compounds like this compound. These methods allow for the calculation of transition states, energy barriers, and reaction pathways, providing insights that complement experimental studies.

While direct computational studies specifically detailing the design of novel transformations of this compound are not extensively detailed in the immediate search results, the principles and applications of computational chemistry in designing transformations of similar alkyne and aldehyde-containing compounds provide a strong framework. Computational studies on related strained cycloalkynes, for instance, have explored cycloaddition reactions and proposed different reaction pathways, such as 1,2-carbon shift and 1,2-hydrogen shift mechanisms, using ab initio methods researchgate.net. These studies calculate potential energy surfaces and identify transition states to understand reactivity and predict products researchgate.net.

Another example involves computational chemistry (e.g., DFT) guiding the prediction of reactivity in cycloaddition reactions for compounds like 4,4-dimethylpent-2-ynal, a related α,β-unsaturated aldehyde. DFT calculations can model transition states and regioselectivity, and compare orbital interactions (HOMO-LUMO gaps) to understand reactivity differences, such as the effect of steric hindrance on alkyne cycloadditions .

DFT studies are also employed to understand the regioselectivity and mechanisms of 1,3-dipolar cycloaddition reactions involving allylated pyrazoles and nitrile oxides, providing insights into the transition states and energy profiles of these transformations acs.org. Such mechanistic studies are crucial for the rational design of new reactions.

Furthermore, computational design approaches are used in various areas of chemistry, including the design of catalysts for controlling chemical transformations and minimizing environmental impact pnnl.gov. This involves applying computational techniques to understand catalytic behavior, reaction mechanisms, and selectivity pnnl.gov.

Although specific data tables directly related to the computational design of novel this compound transformations were not found, the methodologies applied to similar systems can be extrapolated. These typically involve calculating the energies of reactants, transition states, intermediates, and products to determine activation barriers and reaction exothermicities.

For example, theoretical studies on the ozonolysis of trans-2-pentenal, another unsaturated aldehyde, involved calculating relative energies, enthalpies, and Gibbs free energies for different reaction pathways and transition states using DFT methods mdpi.com. This type of data is fundamental to computationally designing and predicting the feasibility and selectivity of new reactions.

A hypothetical data table illustrating the type of information generated in such computational studies for potential transformations of this compound could include:

Transformation TypeProposed MechanismCalculated Activation Energy (kcal/mol)Calculated Reaction Energy (kcal/mol)Key Transition State Features
Cycloaddition[2+1] pathwayXX.X-YY.YConcerted or stepwise
Nucleophilic Addition1,2-additionAA.A-BB.BTetrahedral intermediate
IsomerizationAlkyne-alleneCC.C-DD.DPropargyl rearrangement

Computational studies provide detailed research findings on the energetics and mechanisms of reactions, which are essential for the rational design of novel transformations. By understanding the factors that influence reactivity and selectivity at a molecular level, chemists can computationally explore potential reaction pathways and predict the most favorable conditions for achieving desired products.

Biocatalytic Transformations Involving Oct 2 Ynal

Enzyme-Mediated Transformations of Oct-2-ynal

Enzymes can facilitate diverse transformations of this compound, leveraging their catalytic capabilities to introduce functionality or modify the existing structure. While specific detailed studies solely focused on enzyme-mediated reactions of this compound are not extensively highlighted in the provided search results, the principles of biocatalysis applied to similar substrates or functional groups can be extrapolated to understand potential transformations.

Reductions and Oxidations

Enzymatic redox reactions are fundamental in biocatalysis. Oxidoreductases, such as dehydrogenases and oxidases, can catalyze the reduction or oxidation of functional groups. For aldehydes like this compound, enzymatic reduction could lead to the corresponding alcohol (Oct-2-yn-1-ol), while oxidation could yield the carboxylic acid (Oct-2-ynoic acid). Alcohol dehydrogenases (ADHs) are known to catalyze the reduction of aldehydes and ketones, often requiring cofactors like NADH or NADPH. mdpi.commdpi.com Oxidases and peroxidases are involved in enzymatic oxidation reactions, often utilizing molecular oxygen or hydrogen peroxide as oxidants. mdpi.commdpi.comnih.govnih.gov The compatibility of enzymatic reduction and oxidation in coupled systems has also been demonstrated for other substrates. rsc.org

Biocatalytic Carbon-Carbon Bond Formations

Biocatalytic carbon-carbon (C-C) bond formation is a crucial strategy for building molecular complexity. nih.govmdpi.comresearchgate.netresearchgate.net While specific examples involving this compound were not found, enzymes like lyases, aldolases, and ligases are known to catalyze C-C bond formation reactions. nih.govmdpi.comresearchgate.net These enzymes can facilitate reactions such as aldol (B89426) additions, Michael additions, or other condensation reactions, potentially utilizing the aldehyde or the alkyne functionality of this compound as a substrate or co-substrate. The development of enzymes for novel C-C bond forming reactions, even those not observed in nature, is an active area of research. researchgate.netprinceton.edu

Engineering of Biocatalysts for this compound Conversion

Engineering of enzymes is a key aspect of modern biocatalysis to improve their activity, selectivity, stability, and substrate scope for specific applications, including the conversion of non-natural substrates like this compound. tudelft.nlacs.orgresearchgate.net

Directed Evolution and Site-Directed Mutagenesis

Directed evolution is a powerful technique used to improve enzyme properties through iterative cycles of gene diversification, expression, and screening for desired traits. researchgate.netnobelprize.orggoogleapis.comnih.gov Site-directed mutagenesis allows for targeted modifications of specific amino acid residues within an enzyme's active site or structure to alter its catalytic performance or substrate specificity. mdpi.com These techniques can be employed to tailor existing enzymes to efficiently catalyze the desired transformations of this compound, such as enhancing their activity towards the alkyne or aldehyde moiety, improving enantioselectivity in reduction reactions, or enabling novel C-C bond formations involving this substrate. nobelprize.orgnih.gov Directed evolution has been successfully applied to expand the catalytic repertoire of enzymes and improve their tolerance to non-physiological conditions. mdpi.comnobelprize.org

Enzyme Immobilization Techniques

Enzyme immobilization involves attaching enzymes to an inert support material. mdpi.comnih.govacs.orgresearchgate.netbmbreports.org This technique offers several advantages for biocatalytic processes, including improved enzyme stability, reusability, and ease of separation from the reaction mixture, facilitating continuous processes. mdpi.comnih.govacs.orgresearchgate.netbmbreports.org Various immobilization methods exist, including adsorption, covalent binding, entrapment, and encapsulation, utilizing a range of support materials such as polymers, ceramics, and carbon-based materials. mdpi.comnih.govacs.orgresearchgate.netbmbreports.org Immobilizing enzymes capable of transforming this compound could lead to more robust and economically viable processes by allowing for multiple reaction cycles and simplifying downstream processing. tudelft.nlacs.orgresearchgate.netbmbreports.org The choice of immobilization method and support material can significantly impact the activity and stability of the immobilized enzyme. mdpi.comnih.govresearchgate.netbmbreports.org

Chemoenzymatic Synthesis with this compound

Chemoenzymatic synthesis leverages the specificity and efficiency of enzymes in combination with chemical reactions to achieve desired transformations. In the context of this compound, enzymatic reactions can be explored for its synthesis or as a substrate for further modification.

Recent research has identified this compound as a substrate for specific enzymes, demonstrating the potential for biocatalytic transformations. For instance, an ene/yne-reductase, CaeEnR1, isolated from the filamentous fungus Cyclocybe aegerita, has been shown to catalyze the reduction of activated alkynes, including this compound. researchgate.net This enzyme belongs to the family of Old Yellow Enzymes (OYEs) or MDR-related reductases, which are known for their ability to reduce α,β-unsaturated compounds. researchgate.net

Studies investigating the activity of wild-type CaeEnR1 and its engineered variants have provided insights into the enzymatic reduction of this compound. The conversion rates can vary depending on the enzyme variant and reaction conditions. Detailed research findings indicate that protein engineering approaches, such as alanine (B10760859) scan mutagenesis and rational design, can be employed to tailor the activity of these enzymes towards specific substrates like this compound. researchgate.net This highlights the potential for optimizing enzymatic processes for the selective transformation of alkynals.

Table 1 presents example conversion rates of this compound using wild-type CaeEnR1 and selected variants, illustrating the impact of enzyme modification on catalytic activity.

Enzyme VariantSubstrateConversion Rate (%)
Wild-type CaeEnR1This compound[Insert Data from Source 6 if available and suitable for table]
Engineered Variant 1This compound[Insert Data from Source 6 if available and suitable for table]
Engineered Variant 2This compound[Insert Data from Source 6 if available and suitable for table]
Note: Specific conversion rate data for this compound with CaeEnR1 variants was mentioned in the text of source researchgate.net but not presented in a readily extractable table format in the snippet. The table above is illustrative of the type of data discussed in the research.

This enzymatic reduction represents a chemoenzymatic approach where an enzyme is used to perform a specific chemical transformation (alkyne reduction) on the this compound substrate. Such biocatalytic methods offer advantages in terms of selectivity and potentially milder reaction conditions compared to traditional chemical synthesis.

Biosynthetic Pathways Related to Alkynals

The presence of alkyne functionalities in natural products is relatively rare compared to other functional groups. berkeley.edu While a specific, dedicated biosynthetic pathway solely for this compound in nature has not been extensively documented in the provided search results, research has illuminated biosynthetic routes for other alkyne-containing compounds.

Notable examples include the biosynthesis of terminal alkyne-containing amino acids, such as β-ethynylserine and L-propargylglycine, found in certain microorganisms like Streptomyces cattleya. berkeley.educhemistryviews.orgnih.govnih.gov These pathways involve a series of enzymatic steps that introduce the alkyne moiety. For instance, the biosynthesis of β-ethynylserine in S. cattleya has been proposed to originate from L-lysine, involving enzymes like halogenases and PLP-dependent enzymes that catalyze transformations including halogenation, cleavage, and the formation of the triple bond through an allene (B1206475) intermediate. berkeley.edunih.gov

Another related example, though involving a shorter alkynal, is the mention of prop-2-ynal (propargylaldehyde) as a starting material in a proposed prebiotic pathway for the synthesis of NAD+. researchgate.net This suggests that simple alkynals could potentially be involved in biochemical or prebiotic processes.

Early studies also indicated that some terminal alkynes found in natural products might originate from fatty acid or polyketide biosynthetic pathways, often through desaturation reactions. nih.gov However, investigations into the biosynthesis of β-ethynylserine in S. cattleya suggested a different route than canonical fatty acid desaturation for the production of this specific alkyne amino acid. nih.gov

While these examples demonstrate the existence of enzymatic machinery capable of generating alkyne functionalities in biological systems, a specific biosynthetic pathway leading directly to this compound has not been clearly elucidated in the provided literature. Further research is needed to fully understand if and how this compound might be produced naturally through enzymatic processes.

Advanced Spectroscopic Characterization in Oct 2 Ynal Research

Vibrational Spectroscopy (Infrared, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for identifying functional groups and determining the molecular structure of compounds. These methods probe the vibrational modes of a molecule, which are unique to its structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to transitions between vibrational energy levels. Specific functional groups within a molecule absorb IR radiation at characteristic frequencies. For oct-2-ynal, which contains both an aldehyde group and a carbon-carbon triple bond, IR spectroscopy is expected to show characteristic absorption bands. The PubChem database lists ATR-IR spectra available for this compound. nih.gov Analysis of these spectra would reveal key vibrational modes. For instance, the presence of the aldehyde C=O stretch is typically observed in the region of 1650-1780 cm⁻¹, while the alkyne C≡C stretch is expected in the region of 2100-2260 cm⁻¹. libretexts.org The C-H stretch of the aldehyde proton is also characteristic, appearing around 2700-2900 cm⁻¹. libretexts.org Other C-H stretching and bending vibrations from the alkyl chain would appear in their characteristic regions, providing further structural confirmation.

Raman Spectroscopy: Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by molecules. It is particularly useful for studying nonpolar bonds and symmetric vibrations that may be weak or absent in IR spectra. While specific Raman spectra for this compound were not found in the immediate search results, Raman spectroscopy would be expected to provide information about the alkyne triple bond and the carbon skeleton vibrations. The C≡C stretch, often a strong Raman scatterer, would be a key feature. researchgate.net Raman spectroscopy is sensitive to changes in polarizability during molecular vibrations, making it complementary to IR spectroscopy which relies on changes in dipole moment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules, including their stereochemistry. It is based on the interaction of nuclear spins with an applied magnetic field.

For this compound, both ¹H NMR and ¹³C NMR spectroscopy provide detailed information. PubChem provides access to 1D ¹H NMR and ¹³C NMR spectra for this compound. nih.gov

¹H NMR Spectroscopy: ¹H NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule, their relative numbers, and their connectivity based on spin-spin coupling. The aldehyde proton in this compound is expected to be highly deshielded and appear as a distinct signal at a characteristic chemical shift, typically in the range of 9-10 ppm. Protons on the carbon adjacent to the triple bond would also be expected at characteristic positions, as would the methylene (B1212753) and methyl protons of the alkyl chain, exhibiting splitting patterns indicative of their neighboring protons. libretexts.org Analysis of the chemical shifts, integration of peak areas, and splitting patterns in the ¹H NMR spectrum allows for the assignment of each hydrogen environment in this compound and confirmation of the molecule's connectivity.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon environment gives rise to a distinct signal. For this compound, the spectrum would show signals for the eight carbon atoms. The acetylenic carbons and the aldehyde carbon are expected to appear at characteristic chemical shifts, distinct from the sp³ hybridized carbons of the alkyl chain. libretexts.org The ¹³C NMR spectrum confirms the presence of the alkyne and aldehyde functionalities and provides details about the carbon chain length and branching, if any. Research also mentions ¹³C NMR being used to characterize complexes involving this compound. nih.gov

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Reaction Monitoring

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, involves the absorption of UV or visible light by molecules, which causes transitions between electronic energy levels. This technique is useful for studying conjugated systems and can be applied to monitor reactions involving chromophores.

UV-Vis spectroscopy can also be used to monitor chemical reactions involving this compound if the reaction leads to a change in the chromophore or the formation of a new chromophoric species. By tracking changes in absorbance at specific wavelengths over time, the kinetics of a reaction can be studied. technologynetworks.comresearchgate.net For example, if this compound undergoes a reaction that saturates the triple bond or modifies the aldehyde group, changes in the UV-Vis spectrum could be observed and correlated with the progress of the reaction. One study mentioned UV/vis spectra in a titration experiment involving "oct-Glc", although the direct relevance to this compound was not explicitly established. researchgate.net

Advanced Mass Spectrometry Techniques in this compound Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of a compound and for obtaining structural information through fragmentation patterns.

For this compound, Mass Spectrometry is a key technique for confirming its molecular weight and elemental composition. PubChem provides GC-MS data for this compound. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique where GC separates components of a mixture before they are introduced into the MS. This is particularly useful for analyzing samples that may contain impurities.

The electron ionization (EI) mass spectrum of this compound would typically show a molecular ion peak corresponding to its molecular weight (124.09 g/mol ) uni.lualfa-chemistry.com. Fragmentation of the molecular ion in the mass spectrometer provides a pattern of fragment ions, which can be used to deduce structural features of the molecule. Characteristic fragmentation pathways for alkynes and aldehydes would be expected, providing corroborating evidence for the structure of this compound. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecular and fragment ions.

Application of Spectroscopic Techniques in Mechanistic Studies (e.g., Electron Paramagnetic Resonance)

Spectroscopic techniques can be powerful tools for investigating reaction mechanisms by providing insights into transient intermediates or the electronic states of molecules involved in a reaction.

While direct applications of spectroscopic techniques, particularly Electron Paramagnetic Resonance (EPR), specifically for mechanistic studies involving this compound were not found in the provided search results, the general principles of these techniques highlight their potential in such studies.

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. libretexts.orgbruker.comnih.govrsc.org Although this compound itself is a diamagnetic molecule (all electrons are paired), if it were involved in a reaction mechanism that generates radical intermediates, EPR spectroscopy could be used to detect and characterize these species. This would provide direct evidence for the involvement of radical pathways in the reaction. EPR can provide information about the identity of the radical, its electronic structure, and its local environment. bruker.comrsc.org The technique is particularly useful for studying reaction mechanisms involving single-electron transfer processes. ethz.ch

Other spectroscopic techniques, such as time-resolved UV-Vis or IR spectroscopy, could potentially be used to monitor the formation and decay of transient species during reactions involving this compound, providing kinetic and structural information about intermediates. researchgate.net The application of these techniques would depend on the specific reaction being studied and whether any of the involved species have detectable spectroscopic signatures.

Future Research Directions and Challenges

Development of Sustainable and Green Synthetic Routes for Oct-2-ynal and Derivatives

The development of sustainable and green synthetic routes for this compound and its derivatives is a critical future research direction. Traditional synthetic methods often involve harsh conditions, hazardous reagents, and generate significant waste, contradicting the principles of green chemistry scispace.com. Challenges in this area include identifying or developing catalysts that can facilitate the formation of the alkyne and aldehyde functionalities under milder conditions, ideally at lower temperatures and pressures, and using less toxic or renewable solvents mdpi.comacs.org.

Future research may explore catalytic processes, such as transition metal catalysis or organocatalysis, designed for high atom economy and reduced reliance on stoichiometric reagents. The development of continuous flow processes could also offer advantages in terms of efficiency, safety, and scalability for the synthesis of this compound and its derivatives acs.orgrsc.org. A key challenge lies in achieving high selectivity and yield while minimizing the environmental footprint, potentially requiring the design of novel catalytic systems or reaction methodologies scispace.com.

Expanding the Scope of this compound in Complex Molecule Synthesis

This compound, with its conjugated alkyne-aldehyde functionality, is a versatile building block. Future research aims to expand its scope in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. The challenges involve developing new, highly selective transformations that capitalize on the unique reactivity of the alkynal moiety.

This could include exploring novel cycloaddition reactions, cross-coupling strategies, or cascade processes where this compound participates as a key component to construct intricate molecular architectures with defined stereochemistry numberanalytics.comnumberanalytics.combeilstein-journals.org. Expanding the range of compatible reaction conditions and functional group tolerance will be crucial for its broader application in convergent synthesis. The development of asymmetric transformations involving this compound to access chiral compounds with high enantiomeric purity is also a significant area for future investigation georgiasouthern.edu.

Advancements in Computational Modeling of this compound Reactivity

Computational chemistry plays an increasingly vital role in understanding and predicting chemical behavior. For this compound, future advancements in computational modeling will focus on gaining deeper insights into its reactivity, reaction mechanisms, and spectroscopic properties acs.orgmdpi.comfalconediting.com. Challenges include developing more accurate and efficient computational methods to model the complex electronic structure of conjugated systems and transition states involved in its reactions researchgate.netacs.org.

Future research will likely involve sophisticated quantum mechanical calculations and molecular dynamics simulations to predict reaction outcomes, understand selectivity (regio-, chemo-, and stereoselectivity), and design novel catalysts or reaction conditions for transformations involving this compound mdpi.combiojournals.us. Integrating computational predictions with experimental results in an iterative loop can accelerate the discovery and optimization of new synthetic routes and applications.

Exploration of Novel Biocatalytic Pathways for Alkynal Transformations

Biocatalysis offers an environmentally friendly and highly selective approach to chemical synthesis. Future research will explore novel biocatalytic pathways for the transformation of this compound and other alkynals. This involves identifying or engineering enzymes that can catalyze specific reactions of the alkyne or aldehyde functionalities, such as reductions, oxidations, additions, or coupling reactions, with high efficiency and selectivity georgiasouthern.edumdpi.comnih.govmdpi.com.

Challenges in this field include discovering enzymes that are active and stable under conditions compatible with this compound, overcoming potential substrate inhibition or toxicity issues, and developing methods for enzyme immobilization or engineering to improve their performance and recyclability georgiasouthern.edu. Exploring multi-enzymatic cascade reactions could enable the synthesis of complex molecules from this compound in a one-pot fashion, mimicking natural biosynthetic pathways researchgate.netacademie-sciences.fr.

Integration of Artificial Intelligence and Machine Learning in this compound Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. Future directions for this compound research involve leveraging AI/ML for various tasks, including reaction prediction, synthesis planning, and property prediction researchgate.netnih.govmdpi.comresearchgate.netchimia.chnih.goviiit.ac.inengineering.org.cn. Challenges include generating sufficiently large and high-quality datasets for training ML models specifically relevant to alkynal chemistry and developing interpretable AI models that provide chemical insights, not just predictions researchgate.netmdpi.com.

AI/ML algorithms could be used to explore vast chemical reaction spaces to identify novel transformations of this compound, predict optimal reaction conditions, and design efficient synthetic routes nih.govrsc.org. Furthermore, ML can be applied to predict the physical and chemical properties of this compound derivatives, guiding the design of molecules with desired characteristics for specific applications biojournals.usmdpi.com. The development of autonomous laboratories guided by AI could enable rapid experimentation and optimization of reactions involving this compound mdpi.comrsc.org.

Q & A

Q. How can spectroscopic methods (e.g., NMR, IR) be optimized to characterize the structure and purity of Oct-2-ynal?

Methodological Answer:

  • Employ a combination of 1^1H NMR, 13^13C NMR, and IR spectroscopy to resolve the aldehyde proton (δ ~9-10 ppm), triple bond stretching vibrations (~2100-2260 cm1^{-1}), and carbon hybridization states.
  • Compare observed data with computational predictions (e.g., DFT simulations) to validate assignments .
  • For purity assessment, integrate HPLC with UV-Vis detection, using a C18 column and acetonitrile/water gradient elution .

Q. What experimental conditions are critical for stabilizing this compound during synthesis to prevent aldehyde oxidation or alkyne side reactions?

Methodological Answer:

  • Conduct controlled experiments under inert atmospheres (N2_2/Ar) with low temperatures (0–5°C) to minimize oxidation.
  • Test stabilizing agents (e.g., BHT or hydroquinone) and monitor degradation via GC-MS at timed intervals .
  • Use a P-E/I-C-O framework to define variables: Population (reaction batches), Exposure (temperature, catalysts), Control (unmodified conditions), Outcome (yield/purity) .

Q. Which synthetic routes (e.g., oxidation of Oct-2-ynol or alkyne-formylation) provide the highest yield of this compound, and how can reproducibility be ensured?

Methodological Answer:

  • Compare methods using Swern oxidation vs. catalytic MnO2_2 for Oct-2-ynol conversion.
  • Optimize solvent systems (e.g., DCM vs. THF) and reaction times, reporting yields in triplicate with standard deviations .
  • Document detailed protocols in supplementary materials, including equipment calibration and reagent purity thresholds .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions (e.g., Huisgen vs. Diels-Alder)?

Methodological Answer:

  • Design kinetic studies under varying electronic conditions (e.g., electron-donating/withdrawing substituents) using UV-Vis or 19^{19}F NMR to track reaction progress.
  • Perform DFT calculations to map transition states and compare with experimental activation energies .
  • Address contradictions in literature data by replicating prior studies with controlled humidity/temperature .

Q. What computational strategies (e.g., QM/MM, MD simulations) best predict the solvation dynamics and aggregation behavior of this compound in polar solvents?

Methodological Answer:

  • Combine quantum mechanics/molecular mechanics (QM/MM) to model solvent interactions, validated against experimental dielectric constant data.
  • Run molecular dynamics (MD) simulations at 298K and 1 atm, analyzing radial distribution functions for solvent-shell structures .
  • Publish raw trajectory files and force-field parameters in open-access repositories for reproducibility .

Q. How can contradictory reports on this compound’s catalytic activity in cross-coupling reactions be systematically resolved?

Methodological Answer:

  • Perform a meta-analysis of literature data, categorizing discrepancies by catalyst type (e.g., Pd vs. Cu), solvent polarity, and substrate scope.
  • Design a fractional factorial experiment to isolate variables (e.g., ligand steric bulk, base strength) and quantify their impact on yield .
  • Use error-bar overlays in graphical data representations to highlight statistical significance (t-test, p < 0.05) .

Methodological Guidelines for Data Handling

  • Data Tables : Include comparative tables for synthesis yields, spectroscopic peaks, and computational vs. experimental results. Example:
Synthesis MethodCatalystYield (%) ± SDPurity (HPLC)
Swern OxidationOxalyl Cl78 ± 2.199.2%
MnO2_2 OxidationNone65 ± 3.497.8%
  • Statistical Analysis : Apply ANOVA for multi-variable experiments and report confidence intervals .
  • Reproducibility : Archive raw spectra, chromatograms, and simulation inputs in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.